Toceranib

説明

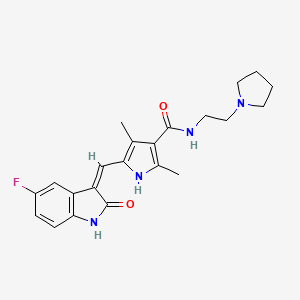

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN4O2/c1-13-19(12-17-16-11-15(23)5-6-18(16)26-21(17)28)25-14(2)20(13)22(29)24-7-10-27-8-3-4-9-27/h5-6,11-12,25H,3-4,7-10H2,1-2H3,(H,24,29)(H,26,28)/b17-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSGVKWWVXWSJT-ATVHPVEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189076 | |

| Record name | Toceranib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356068-94-5 | |

| Record name | Toceranib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=356068-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Toceranib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356068945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Toceranib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOCERANIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59L7Y0530C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Toceranib's Mechanism of Action on the KIT Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toceranib, marketed as Palladia®, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant therapeutic application in veterinary oncology, particularly for the treatment of mast cell tumors in dogs.[1] Its primary mechanism of action involves the competitive inhibition of the ATP binding site of several RTKs, including the stem cell factor receptor, KIT.[2][3] Dysregulation of KIT signaling, often through activating mutations, is a key driver in the pathogenesis of various cancers, making it a critical therapeutic target.[4][5] This technical guide provides an in-depth exploration of the molecular interactions between this compound and the KIT receptor, the downstream consequences of this inhibition, and the experimental methodologies used to elucidate these mechanisms.

Core Mechanism of Action: Inhibition of KIT Phosphorylation

The KIT protein is a receptor tyrosine kinase that, upon binding its ligand, stem cell factor (SCF), dimerizes and activates its intrinsic kinase activity.[6][7] This leads to autophosphorylation of specific tyrosine residues within the intracellular domain, creating docking sites for downstream signaling molecules and initiating a cascade of events that regulate cell proliferation, survival, and differentiation.[5][8] In many mast cell tumors, mutations in the c-kit gene lead to constitutive, ligand-independent activation of the KIT receptor, driving uncontrolled cell growth.[4][9]

This compound functions as a competitive inhibitor of ATP at the intracellular kinase domain of the KIT receptor.[2][10] By occupying the ATP-binding pocket, this compound prevents the transfer of a phosphate group to tyrosine residues, thereby blocking the autophosphorylation and subsequent activation of the KIT receptor.[2][11] This inhibition has been demonstrated to occur in both wild-type and constitutively active mutant forms of KIT.[11] The direct consequence of this action is the abrogation of downstream signaling pathways, leading to cell cycle arrest and apoptosis in tumor cells dependent on KIT signaling.[4][10]

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound's inhibitory action on KIT and other receptor tyrosine kinases has been quantified in various studies. The following tables summarize key quantitative data, providing a comparative overview of its activity.

| Parameter | Cell Line | Value | Reference |

| IC50 | Parental C2 (canine mastocytoma with c-kit mutation) | < 10 nM | [4][12] |

| IC50 | This compound-Resistant C2 Sublines (TR1, TR2, TR3) | > 1,000 nM | [4][13] |

Table 1: In Vitro Inhibitory Concentration (IC50) of this compound on Cell Proliferation.

| Kinase Target | Inhibition Constant (Ki) | Reference |

| PDGFRβ | 5 nM | [10][13][14][15][16] |

| Flk-1/KDR (VEGFR2) | 6 nM | [10][13][14][15][16] |

| KIT | Potent Inhibition (specific Ki not consistently reported in provided abstracts) | [11][13][14][15][16] |

Table 2: Kinase Inhibition Constants (Ki) of this compound.

Downstream Signaling Pathways Modulated by this compound

Inhibition of KIT phosphorylation by this compound leads to the downregulation of several critical downstream signaling pathways. The primary pathways affected include:

-

PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation. Activated KIT recruits and activates phosphatidylinositol 3-kinase (PI3K), which in turn activates AKT. This compound's inhibition of KIT blocks this initial activation step.

-

Ras/MAPK/ERK Pathway: This cascade plays a central role in regulating cell growth, differentiation, and survival. Activated KIT can initiate this pathway through the recruitment of Grb2/Sos, leading to the activation of Ras, Raf, MEK, and finally ERK. By preventing KIT autophosphorylation, this compound effectively shuts down this signaling cascade.[17]

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is involved in cell proliferation, differentiation, and apoptosis.[8] KIT activation can lead to the phosphorylation and activation of STAT proteins. This compound's action on KIT interrupts this activation.

Figure 1: this compound's inhibition of KIT receptor and downstream signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Cell Culture and Proliferation Assay

Objective: To determine the in vitro efficacy of this compound in inhibiting the proliferation of mast cell tumor cells.

Materials:

-

Canine C2 mastocytoma cell line (harboring a c-kit activating mutation).[4][13]

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL Penicillin, and 100 µg/mL Streptomycin.[15]

-

This compound phosphate.

-

96-well cell culture plates.

-

Alamar Blue or similar fluorometric bioreductive assay.[4]

-

Fluorometer.

Procedure:

-

Cell Seeding: C2 cells are seeded in triplicate in 96-well plates at a density of 2,000 cells per well.[4]

-

Drug Treatment: Cells are treated with increasing concentrations of this compound for 72 hours.[4] A vehicle control (e.g., DMSO) is also included.

-

Proliferation Assessment: After the incubation period, a fluorometric bioreductive assay (e.g., Alamar Blue) is used to measure the relative number of viable cells.[4]

-

Data Analysis: The fluorescence intensity is measured using a fluorometer. The IC50 value, the concentration of this compound that inhibits cell proliferation by 50%, is calculated from the dose-response curve.

Figure 2: Workflow for cell proliferation assay to determine this compound IC50.

Western Blot Analysis of KIT Phosphorylation

Objective: To assess the effect of this compound on the autophosphorylation of the KIT receptor.

Materials:

-

C2 mastocytoma cells.

-

This compound phosphate.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels.

-

PVDF membranes.

-

Primary antibodies: anti-phospho-KIT (e.g., Tyr719) and anti-total-KIT.[4]

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment and Lysis: C2 cells are treated with increasing concentrations of this compound for a specified time (e.g., 24 hours).[9] The cells are then lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated KIT and total KIT. After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The intensity of the phosphorylated KIT band is normalized to the intensity of the total KIT band to determine the relative level of KIT phosphorylation.

Figure 3: Workflow for Western blot analysis of KIT phosphorylation.

Mechanisms of Acquired Resistance

A significant challenge in this compound therapy is the development of acquired resistance.[4][9] One of the primary mechanisms of resistance is the emergence of secondary mutations in the c-kit gene.[4][18][19] These mutations, often located in the juxtamembrane or kinase domains of the KIT receptor, can interfere with this compound binding or stabilize the active conformation of the receptor, rendering the drug less effective.[4][20] Studies have identified several such mutations in this compound-resistant cell lines.[4][20] Additionally, chronic exposure to this compound can lead to the overexpression of c-kit mRNA and KIT protein, which may also contribute to resistance.[4][12][20]

Conclusion

This compound exerts its therapeutic effect by acting as a potent and selective inhibitor of the KIT receptor tyrosine kinase. By competitively blocking the ATP binding site, it prevents receptor autophosphorylation and the activation of downstream signaling pathways crucial for tumor cell proliferation and survival. The quantitative data from in vitro studies clearly demonstrate its efficacy in inhibiting cells with activating c-kit mutations. Understanding the detailed mechanism of action, the affected signaling cascades, and the experimental methodologies used to characterize these interactions is essential for the continued development and optimization of targeted cancer therapies. Furthermore, elucidating the mechanisms of acquired resistance is critical for developing strategies to overcome this clinical challenge.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Safety Evaluation of Combination Vinblastine and this compound Phosphate (Palladia®) in Dogs: a Phase I dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ndsr.co.uk [ndsr.co.uk]

- 4. Development of an in vitro model of acquired resistance to this compound phosphate (Palladia®) in canine mast cell tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KIT gene: MedlinePlus Genetics [medlineplus.gov]

- 6. Kit signaling pathway Gene Ontology Term (GO:0038109) [informatics.jax.org]

- 7. KIT (gene) - Wikipedia [en.wikipedia.org]

- 8. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. selleckchem.com [selleckchem.com]

- 11. caymanchem.com [caymanchem.com]

- 12. apexbt.com [apexbt.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. universalbiologicals.com [universalbiologicals.com]

- 15. glpbio.com [glpbio.com]

- 16. This compound | VEGFR | PDGFR | c-Kit | TargetMol [targetmol.com]

- 17. researchgate.net [researchgate.net]

- 18. Genetic alterations of KIT during clonal expansion and subsequent acquisition of resistance to this compound in a canine mast cell tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

A Technical Deep Dive: Structural and Functional Comparison of SU11654 and Sunitinib

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of two structurally related multi-targeted receptor tyrosine kinase (RTK) inhibitors: SU11654 (Toceranib) and Sunitinib. Both compounds, developed from a similar chemical scaffold, have garnered significant interest in oncology for their potent anti-angiogenic and anti-tumor activities. This document will dissect their structural nuances, compare their inhibitory profiles against key oncogenic kinases, and provide detailed experimental methodologies for their synthesis and evaluation.

Chemical Structure and Physicochemical Properties

SU11654 and Sunitinib share a common oxindole core, a privileged scaffold in kinase inhibitor design. Their structural similarity is evident in the pyrrole-carboxamide moiety attached to the oxindole. The key distinction lies in the substituent on the ethylamino group of the carboxamide side chain. Sunitinib possesses a diethylamino group, whereas SU11654 (this compound) incorporates a pyrrolidin-1-yl group. This seemingly minor alteration can influence the compound's physicochemical properties, including solubility, membrane permeability, and metabolic stability, which in turn can affect its pharmacokinetic and pharmacodynamic profile.

| Property | SU11654 (this compound) | Sunitinib |

| IUPAC Name | N-(2-(pyrrolidin-1-yl)ethyl)-5-((Z)-(5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide | N-(2-(diethylamino)ethyl)-5-((Z)-(5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide |

| Molecular Formula | C22H25FN4O2 | C22H27FN4O2 |

| Molecular Weight | 396.47 g/mol | 398.47 g/mol [1] |

Mechanism of Action and Target Kinase Profile

Both SU11654 and Sunitinib are potent, orally bioavailable inhibitors of multiple receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis. They function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation and subsequent activation of downstream signaling pathways. Their primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Stem Cell Factor Receptor (c-Kit).

Quantitative Inhibitory Activity

The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and inhibitory constants (Ki) for SU11654 and Sunitinib against their key kinase targets. These values provide a quantitative measure of their potency and selectivity.

Table 1: Comparative Inhibitory Activity (IC50, nM)

| Target Kinase | SU11654 (this compound) | Sunitinib |

| VEGFR-2 (KDR/Flk-1) | <10[2] | 80[1][3][4][5] |

| PDGFRβ | - | 2[1][3][4][5] |

| c-Kit | <10[2] | - |

Table 2: Comparative Inhibitory Activity (Ki, nM)

| Target Kinase | SU11654 (this compound) | Sunitinib |

| VEGFR-2 (KDR/Flk-1) | 6[6][7][8][9] | - |

| PDGFRβ | 5[6][7][8][9] | - |

Note: Ki values for Sunitinib against these specific targets were not as consistently reported in the searched literature as IC50 values.

Signaling Pathways

SU11654 and Sunitinib exert their anti-cancer effects by disrupting key signaling cascades downstream of VEGFR, PDGFR, and c-Kit. Inhibition of these pathways leads to a reduction in tumor angiogenesis, decreased tumor cell proliferation, and induction of apoptosis.

Caption: VEGFR Signaling Pathway.

Caption: PDGFR Signaling Pathway.

Caption: c-Kit Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of SU11654 and Sunitinib.

Synthesis Protocols

The synthesis of both Sunitinib and SU11654 generally involves the condensation of a substituted pyrrole-3-carboxamide with a 5-fluorooxindole derivative.

Caption: General Synthesis Workflow.

4.1.1 Synthesis of N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (Sunitinib Intermediate)

-

Amidation: To a solution of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HATU or HBTU) and a base (e.g., DIPEA). Stir the mixture at room temperature for 30 minutes. Add N,N-diethylethane-1,2-diamine and continue stirring at room temperature overnight.

-

Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford N-(2-(diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide.

-

Formylation (Vilsmeier-Haack reaction): To a solution of the amide in anhydrous DMF at 0°C, add phosphorus oxychloride dropwise. Allow the reaction to warm to room temperature and then heat to 60°C for 2-3 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Neutralize with a base (e.g., sodium bicarbonate) and extract with an organic solvent. Dry the organic layer and concentrate to yield the formylated intermediate.

4.1.2 Synthesis of Sunitinib

-

Condensation: To a solution of N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide and 5-fluoroindolin-2-one in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., pyrrolidine). Reflux the mixture for several hours.

-

Work-up and Purification: Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Wash the solid with cold ethanol and dry under vacuum to yield Sunitinib. Further purification can be achieved by recrystallization.

(Note: The synthesis of SU11654 follows a similar protocol, substituting N,N-diethylethane-1,2-diamine with N-(pyrrolidin-2-yl)ethan-1-amine in the amidation step.)

In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the in vitro inhibitory activity of SU11654 and Sunitinib against a target kinase.

Caption: In Vitro Kinase Assay Workflow.

-

Reagents and Materials:

-

Recombinant human kinase (e.g., VEGFR-2, PDGFRβ, c-Kit)

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase reaction buffer

-

SU11654 and Sunitinib (serially diluted)

-

Detection reagent (e.g., ADP-Glo™, HTRF®, or radiolabeled ATP)

-

96-well or 384-well plates

-

-

Procedure:

-

Add kinase and inhibitor (SU11654 or Sunitinib) at various concentrations to the wells of the microplate.

-

Incubate for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate for a specified time (e.g., 30-60 minutes) at 30°C or 37°C.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Receptor Phosphorylation Assay

This assay measures the ability of the compounds to inhibit ligand-induced autophosphorylation of the target receptor in a cellular context.

-

Cell Culture and Starvation:

-

Culture cells expressing the target receptor (e.g., HUVECs for VEGFR-2, NIH-3T3 cells overexpressing PDGFRβ) in appropriate growth medium.

-

Seed cells into 96-well plates and grow to 80-90% confluency.

-

Starve the cells in serum-free medium for 12-24 hours prior to the experiment.

-

-

Inhibitor Treatment and Ligand Stimulation:

-

Treat the starved cells with various concentrations of SU11654 or Sunitinib for 1-2 hours.

-

Stimulate the cells with the corresponding ligand (e.g., VEGF for VEGFR-2, PDGF-BB for PDGFRβ) for a short period (e.g., 5-15 minutes) at 37°C.

-

-

Cell Lysis and Analysis:

-

Aspirate the medium and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Analyze the level of receptor phosphorylation using methods such as:

-

Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated and total receptor.

-

ELISA: Use a sandwich ELISA format with a capture antibody for the total receptor and a detection antibody for the phosphorylated form.

-

-

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of SU11654 and Sunitinib in a mouse xenograft model.

-

Animal Model:

-

Use immunodeficient mice (e.g., nude or SCID mice).

-

Implant human tumor cells (e.g., renal cell carcinoma, gastrointestinal stromal tumor cell lines) subcutaneously into the flank of the mice.

-

-

Tumor Growth and Treatment:

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups (vehicle control, SU11654, Sunitinib).

-

Administer the compounds orally at a predetermined dose and schedule (e.g., daily).

-

-

Efficacy Evaluation:

-

Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry for markers of angiogenesis and proliferation).

-

Conclusion

SU11654 and Sunitinib are potent multi-targeted RTK inhibitors with a high degree of structural similarity and overlapping target profiles. While both compounds effectively inhibit key drivers of tumor angiogenesis and proliferation, subtle differences in their chemical structure may lead to variations in their inhibitory potency against specific kinases and their overall pharmacokinetic properties. The experimental protocols provided herein offer a framework for the continued investigation and comparison of these and other novel kinase inhibitors, facilitating the development of more effective and selective cancer therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. glpbio.com [glpbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleck.co.jp [selleck.co.jp]

- 9. This compound - Nordic Biosite [nordicbiosite.com]

Toceranib's Molecular Targets in Canine Mast Cell Tumors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toceranib phosphate (Palladia®), a multi-kinase inhibitor, represents a significant advancement in the targeted therapy of canine mast cell tumors (MCTs). Its approval by the U.S. Food and Drug Administration marked a paradigm shift in veterinary oncology, moving towards molecularly targeted treatments. This compound functions as a competitive inhibitor of the ATP binding site on several receptor tyrosine kinases (RTKs).[1] This guide provides a comprehensive overview of the molecular targets of this compound in canine MCTs, detailing the signaling pathways involved, quantitative efficacy data, and the experimental methodologies used to elucidate its mechanism of action.

Primary Molecular Targets of this compound

This compound's therapeutic effect in canine MCTs is primarily attributed to its potent inhibition of a select group of RTKs, particularly members of the split-kinase family. These include KIT, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ).[2][3]

KIT Proto-Oncogene, Receptor Tyrosine Kinase (KIT)

The KIT receptor is crucial for the proliferation, differentiation, and survival of mast cells.[4] In a significant portion of canine MCTs, mutations in the c-kit gene, particularly internal tandem duplications (ITDs) in the juxtamembrane domain, lead to constitutive, ligand-independent activation of the KIT receptor.[3] This uncontrolled signaling drives tumor growth and progression. This compound directly targets this dysregulated pathway.

Signaling Pathway:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Mast cells are known to produce Vascular Endothelial Growth Factor (VEGF), which can act in an autocrine or paracrine manner to stimulate VEGFR2 on endothelial cells and potentially on the mast cells themselves.[3] By inhibiting VEGFR2, this compound exerts an anti-angiogenic effect, disrupting the tumor's blood supply.

Signaling Pathway:

Platelet-Derived Growth Factor Receptor Beta (PDGFRβ)

PDGFRβ signaling is involved in various cellular processes, including cell growth, proliferation, and migration. In the context of tumors, PDGFRβ is often expressed on pericytes, which are critical for the stabilization of newly formed blood vessels. Inhibition of PDGFRβ can therefore contribute to the anti-angiogenic effects of this compound by destabilizing the tumor vasculature.

Signaling Pathway:

Quantitative Data

The efficacy of this compound has been quantified in several clinical studies. The following tables summarize key findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Value Type | Value (nM) | Cell Line/System |

| PDGFRβ | Kinase Assay | Ki | 5 | N/A |

| Flk-1/KDR (VEGFR2) | Kinase Assay | Ki | 6 | N/A |

| KIT (wild-type) | Cell Proliferation | IC50 | <10 | C2 (canine mastocytoma) |

| KIT (mutant) | Cell Proliferation | IC50 | <10 | C2 (canine mastocytoma) |

| This compound-resistant KIT | Cell Proliferation | IC50 | >1000 | TR1, TR2, TR3 (C2 sublines) |

Data compiled from multiple sources.[1][4][5]

Table 2: Clinical Efficacy of this compound in Canine Mast Cell Tumors

| Study Population | Treatment | Objective Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Duration of Response (weeks) | Median Time to Progression (weeks) |

| 86 dogs (blinded phase) | This compound (3.25 mg/kg EOD) | 37.2% | 8.1% | 29.1% | N/A | >6 |

| 63 dogs (blinded phase) | Placebo | 7.9% | 0% | 7.9% | N/A | 3 |

| 145 dogs (all receiving this compound) | This compound (3.25 mg/kg EOD) | 42.8% | 14.5% | 28.3% | 12.0 | 18.1 |

| Dogs with c-Kit ITD mutation | This compound | ~90% | N/A | N/A | N/A | N/A |

| Dogs without c-Kit mutation | This compound | ~25% | N/A | N/A | N/A | N/A |

Data from a multi-center, placebo-controlled, double-blind, randomized study.[5]

Experimental Protocols

The validation of this compound's targets and mechanism of action relies on a suite of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of a specific receptor tyrosine kinase.

Methodology:

-

Reagents: Recombinant human kinase (e.g., KIT, VEGFR2, PDGFRβ), substrate (e.g., a synthetic peptide), ATP (often radiolabeled, e.g., [γ-³³P]ATP), and varying concentrations of this compound.

-

Procedure:

-

The kinase, substrate, and this compound are incubated together in a reaction buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this is often done by capturing the phosphorylated substrate on a filter and measuring radioactivity.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the kinase activity (IC50) or the inhibitory constant (Ki) is calculated.

Cell Proliferation/Viability Assay (e.g., MTT or Alamar Blue)

Objective: To assess the effect of this compound on the growth and viability of canine mast cell tumor cells in culture.

Methodology:

-

Cell Line: Canine mastocytoma cell lines, such as the C2 line which harbors a c-kit activating mutation, are commonly used.[1]

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere (if applicable).

-

Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

-

The plates are incubated for a period of time (e.g., 72 hours).

-

A viability reagent (e.g., MTT or Alamar Blue) is added to each well. These reagents are converted into a colored or fluorescent product by metabolically active cells.

-

After a further incubation period, the absorbance or fluorescence is measured using a plate reader.

-

-

Data Analysis: The signal is proportional to the number of viable cells. The IC50 value, the concentration of this compound that inhibits cell proliferation by 50%, is determined.

Western Blotting for Phosphoprotein Analysis

Objective: To directly visualize the inhibition of receptor tyrosine kinase phosphorylation by this compound in whole cells.

Methodology:

-

Cell Culture and Treatment: Canine mast cell tumor cells are cultured and then treated with various concentrations of this compound for a specific duration.

-

Protein Extraction: Cells are lysed to extract total cellular proteins. Phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-KIT).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

The membrane is then stripped and re-probed with an antibody for the total amount of the target kinase to confirm equal loading.

-

-

Detection: A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager.

-

Data Analysis: The intensity of the bands corresponding to the phosphorylated protein is compared across different this compound concentrations. A decrease in the phosphoprotein signal with increasing drug concentration indicates target inhibition.

Clinical Implications and c-kit Mutation Status

The presence of a c-kit mutation is a significant predictor of response to this compound. As indicated in Table 2, dogs with MCTs harboring c-kit internal tandem duplications have a substantially higher objective response rate (approximately 90%) compared to those with wild-type c-kit (approximately 25%).[5] This highlights the importance of c-kit as a primary driver of malignancy in a subset of canine MCTs and validates it as a key target for this compound. The clinical benefit observed in dogs with wild-type c-kit is likely due to the inhibition of other targets such as VEGFR2 and PDGFRβ, as well as potential effects on wild-type KIT signaling which is still important for mast cell survival.

Conclusion

This compound is a multi-targeted tyrosine kinase inhibitor with significant activity against canine mast cell tumors. Its primary targets are KIT, VEGFR2, and PDGFRβ. The inhibition of these receptors disrupts key signaling pathways involved in tumor cell proliferation, survival, and angiogenesis. The clinical efficacy of this compound is most pronounced in tumors with activating mutations in c-kit, underscoring the importance of this oncogene as a therapeutic target. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this compound and the development of novel targeted therapies in veterinary oncology.

References

- 1. Development of an in vitro model of acquired resistance to this compound phosphate (Palladia®) in canine mast cell tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chondrex.com [chondrex.com]

- 3. Tyrosine kinase inhibitors as an alternative treatment in canine mast cell tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. universalbiologicals.com [universalbiologicals.com]

An In-Depth Technical Guide to the In Vitro Characterization of Toceranib's Kinase Inhibition Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toceranib, marketed as Palladia®, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor developed for the treatment of cancer in dogs, particularly mast cell tumors.[1][2] Its mechanism of action involves the competitive inhibition of the adenosine triphosphate (ATP) binding site on several RTKs, which prevents phosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation and angiogenesis.[3][4][5] As a member of the split-kinase RTK family of inhibitors, this compound's primary targets include the stem cell factor receptor (KIT), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).[4][6][7]

This technical guide provides a comprehensive overview of the in vitro characterization of this compound's kinase inhibition profile, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism and the workflows used for its evaluation.

Quantitative Kinase Inhibition Profile

The inhibitory activity of this compound has been quantified through various in vitro assays, determining its potency against purified kinases (biochemical assays) and its effect on cancer cell lines (cell-based assays).

Biochemical Inhibition Data

Biochemical assays measure the direct interaction of this compound with purified kinase enzymes. The data is typically presented as the inhibitor constant (Ki), representing the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates greater potency.

| Target Kinase | Inhibition Constant (Ki) | Reference |

| Platelet-Derived Growth Factor Receptor β (PDGFRβ) | 5 nM | [8][9] |

| Vascular Endothelial Growth Factor Receptor 2 (Flk-1/KDR) | 6 nM | [8][9] |

Cell-Based Inhibition Data

Cell-based assays assess the functional consequences of kinase inhibition, such as the reduction of cell proliferation. The half-maximal inhibitory concentration (IC50) is a common metric, indicating the concentration of this compound required to inhibit a biological process (e.g., cell growth) by 50%.

| Cell Line | Description | IC50 (72-hour incubation) | Reference |

| C2 | Canine mastocytoma (this compound-sensitive) | < 10 nM | [9][10][11] |

| TR1, TR2, TR3 | This compound-resistant C2 sublines | > 1,000 nM | [8][10][11] |

Key Signaling Pathways Inhibited by this compound

This compound exerts its anti-tumor and anti-angiogenic effects by blocking multiple critical signaling pathways.[12] Its primary targets—KIT, VEGFR2, and PDGFRβ—are key regulators of cell survival, proliferation, and the formation of new blood vessels that supply tumors.[2][6] The simultaneous inhibition of these pathways is central to its therapeutic efficacy.

Experimental Methodologies

The in vitro characterization of this compound relies on standardized biochemical and cell-based assays. Below are detailed protocols representative of those used to generate the quantitative data.

General Experimental Workflow

A systematic workflow is essential for characterizing a kinase inhibitor. This process begins with preparing the compound and reagents, followed by executing parallel biochemical and cell-based assays. The final stage involves data acquisition and analysis to determine key parameters like Ki and IC50.

Protocol: Biochemical Kinase Inhibition Assay

This protocol outlines a method for determining the inhibitory activity of this compound against a purified kinase, such as VEGFR2 or PDGFRβ.

-

Reagent Preparation :

-

Kinase Buffer : Prepare a suitable buffer (e.g., Tris-HCl, HEPES) containing MgCl2, MnCl2, DTT, and BSA.

-

This compound Dilutions : Perform serial dilutions of this compound in 100% DMSO, followed by a final dilution in kinase buffer to achieve the desired test concentrations with a constant final DMSO percentage (e.g., <1%).

-

ATP and Substrate : Prepare a solution containing a specific peptide substrate for the target kinase and ATP at a concentration near its Km value.

-

-

Assay Procedure :

-

Add the purified recombinant kinase enzyme to the wells of a 96-well plate.

-

Add the serially diluted this compound or vehicle control (DMSO) to the wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the ATP/substrate mixture to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as radiometric assays with ³²P-ATP or, more commonly, luminescence-based or fluorescence-based assays that measure ATP consumption or antibody-based detection of the phosphopeptide.

-

-

Data Analysis :

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation if the ATP concentration and its Km are known.

-

Protocol: Cell-Based Proliferation Assay

This protocol describes a method for assessing this compound's anti-proliferative effects on a cancer cell line, such as the canine C2 mastocytoma line.[10][13]

-

Cell Culture and Plating :

-

Culture C2 mastocytoma cells in appropriate media (e.g., RPMI 1640) supplemented with 10% fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.[14]

-

Harvest cells during their logarithmic growth phase and seed them into 96-well plates at a predetermined density (e.g., 2,000 to 5,000 cells per well).[10] Allow cells to adhere overnight.

-

-

Compound Treatment :

-

Prepare serial dilutions of this compound in culture media.

-

Remove the old media from the wells and add the media containing the various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).[13]

-

-

Incubation and Viability Assessment :

-

Incubate the plates for 72 hours under standard culture conditions.

-

After incubation, assess cell viability using a metabolic indicator dye such as Resazurin (AlamarBlue) or a tetrazolium salt (MTT/XTT).[2][10] Add the reagent to each well and incubate for an additional 2-4 hours.

-

Measure the signal (fluorescence or absorbance) using a plate reader. The signal intensity is directly proportional to the number of viable, metabolically active cells.

-

-

Data Analysis :

-

Calculate the percentage of cell growth inhibition for each this compound concentration compared to the vehicle-treated control wells.

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Use non-linear regression to fit a dose-response curve and determine the IC50 value.

-

Conclusion

The in vitro characterization of this compound demonstrates its potent and specific activity against key receptor tyrosine kinases implicated in oncogenesis and angiogenesis. With Ki values in the low nanomolar range for PDGFRβ and VEGFR2, it is established as a strong biochemical inhibitor.[8][9] This biochemical potency translates into effective anti-proliferative activity in sensitive cancer cell lines, as shown by its sub-10 nM IC50 value in C2 mastocytoma cells.[9][11] The detailed protocols and workflows presented in this guide provide a robust framework for the continued investigation of this compound and the development of next-generation kinase inhibitors in oncology research.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Synergistic Effect of this compound and Nanohydroxyapatite as a Drug Delivery Platform—Physicochemical Properties and In Vitro Studies on Mastocytoma Cells [mdpi.com]

- 3. Safety Evaluation of Combination Vinblastine and this compound Phosphate (Palladia®) in Dogs: a Phase I dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Preliminary evidence for biologic activity of this compound phosphate (Palladia®) in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. file.medchemexpress.eu [file.medchemexpress.eu]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Development of an in vitro model of acquired resistance to this compound phosphate (Palladia®) in canine mast cell tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of an in vitro model of acquired resistance to this compound phosphate (Palladia®) in canine mast cell tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exposure–Response Relationships for this compound in Dogs with Solid Tumors: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of receptor tyrosine kinase activation and biological activity of this compound phosphate in canine urothelial carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

Toceranib's Impact on PDGFR Signaling in Tumor Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toceranib phosphate (Palladia®), a multi-targeted receptor tyrosine kinase (RTK) inhibitor, has demonstrated significant biological activity in a variety of tumor models. A key mechanism of its action involves the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic domain of several split-kinase family RTKs, including the Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ).[1][2] Dysregulation of PDGFR signaling is a known driver of tumorigenesis, promoting cell proliferation, survival, and angiogenesis. This technical guide provides an in-depth analysis of this compound's effects on PDGFR signaling, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.

Mechanism of Action: Inhibition of PDGFR Signaling

This compound is a potent, orally bioavailable inhibitor of PDGFRβ (Ki = 5 nM) and other RTKs such as VEGFR2/Flk-1 (Ki = 6 nM) and c-Kit.[3][4] In cancer, aberrant activation of PDGFR can occur through overexpression of the receptor, its ligand (PDGF), or activating mutations, leading to uncontrolled downstream signaling. This compound functions by blocking the ATP-binding pocket of the PDGFR kinase domain, thereby preventing receptor autophosphorylation and the subsequent activation of intracellular signaling cascades critical for tumor growth and angiogenesis, such as the PI3K/AKT and RAS/MAPK pathways.[2][5]

Caption: this compound inhibits PDGFR signaling by blocking ATP binding and autophosphorylation.

Quantitative Data Summary

The efficacy of this compound, mediated in part through PDGFR inhibition, has been quantified in various preclinical and clinical settings.

Table 1: In Vitro Efficacy of this compound

| Cell Line Model | Assay | Endpoint | Result | Citation |

| Canine Mastocytoma (C2) | Proliferation Assay | IC50 | < 10 nM | [6] |

| This compound-Resistant C2 | Proliferation Assay | IC50 | > 1,000 nM | [6] |

| Canine Osteosarcoma (Penny, Wall) | Transwell & Wound Healing | Cell Migration & Invasion | Reduced migration and invasion | [7] |

| Canine Prostate Cancer (PC1) | Viability Assay | Cell Viability | Dose-dependent decrease | [5] |

| Canine Prostate Cancer (PC2) | Viability Assay | Cell Viability | No significant decrease (resistance) | [5] |

Table 2: Clinical Response to this compound in Canine Tumor Models

| Tumor Type | Study Design | No. of Dogs | Dosing Regimen | Objective Response Rate (ORR) / Clinical Benefit (CB) | Citation |

| Mast Cell Tumor (MCT) | Randomized, Placebo-Controlled | 86 (this compound), 63 (Placebo) | 3.25 mg/kg EOD | 37.2% ORR (this compound) vs. 7.9% (Placebo) | [8][9] |

| Various Solid Tumors | Retrospective | 85 | Median 2.8 mg/kg (MWF or EOD) | 74% Clinical Benefit (2 CR, 18 PR, 43 SD) | [2] |

| Anal Sac Adenocarcinoma | Retrospective | 32 | Median 2.81 mg/kg (MWF or EOD) | 87.5% Clinical Benefit (8 PR, 20 SD) | [2] |

| Metastatic Osteosarcoma | Retrospective | 23 | Median 2.7 mg/kg (MWF or EOD) | 47.8% Clinical Benefit (1 PR, 10 SD) | [2] |

| Thyroid Carcinoma | Retrospective | 15 | N/A | 80% Clinical Benefit (4 PR, 8 SD) | [2] |

| Transitional Cell Carcinoma | Pilot Study (Combination w/ Vinblastine) | 5 | 2.5-2.75 mg/kg MWF | 2 PR, 3 SD (based on CT) | [10] |

ORR: Objective Response Rate (Complete Response + Partial Response); CB: Clinical Benefit (Complete Response + Partial Response + Stable Disease); CR: Complete Response; PR: Partial Response; SD: Stable Disease; EOD: Every Other Day; MWF: Monday, Wednesday, Friday.

Table 3: Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Dose | Value | Citation |

| Cmax (Peak Plasma Conc.) | 3.25 mg/kg (single oral dose) | 68.6 - 112 ng/mL | [11] |

| tmax (Time to Peak Conc.) | 3.25 mg/kg (single oral dose) | 5.3 - 9.3 hours | [11] |

| Terminal Half-life | 1.0 mg/kg (IV) | 17.7 hours | [11] |

| Oral Bioavailability | 3.25 mg/kg vs 1.0 mg/kg IV | 76.9% | [12] |

| Target Inhibition Threshold | N/A | Sustained plasma concentration > 40 ng/mL | [12][13] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research.

In Vitro Analysis of PDGFR Inhibition

This protocol outlines the steps to assess the direct effect of this compound on tumor cells expressing PDGFR.

-

Cell Culture:

-

Western Blot for PDGFR Phosphorylation:

-

Seed cells and allow them to adhere. Serum-starve cells for 2-24 hours to reduce basal receptor activation.[15][16]

-

Treat cells with increasing concentrations of this compound phosphate (e.g., 0-100 nM) for a specified time (e.g., 24 hours).[17]

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.[17]

-

Quantify protein concentration using a BCA assay.

-

Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

-

Probe membranes with primary antibodies against phosphorylated PDGFRβ (e.g., Cell Signaling Technology #3162) and total PDGFRβ. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.[14][16]

-

Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

-

-

Cell Proliferation/Viability Assay:

-

Seed cells in 96-well plates.

-

After 24 hours, treat with a range of this compound concentrations for 72 hours.

-

Assess cell viability using an MTT or similar colorimetric assay. Read absorbance and calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%).

-

References

- 1. mdpi.com [mdpi.com]

- 2. Preliminary evidence for biologic activity of this compound phosphate (Palladia®) in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synergistic Effect of this compound and Nanohydroxyapatite as a Drug Delivery Platform—Physicochemical Properties and In Vitro Studies on Mastocytoma Cells [mdpi.com]

- 4. This compound | VEGFR | PDGFR | c-Kit | TargetMol [targetmol.com]

- 5. Transcriptome of Two Canine Prostate Cancer Cells Treated With this compound Phosphate Reveals Distinct Antitumor Profiles Associated With the PDGFR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro and in vivo effects of this compound phosphate on canine osteosarcoma cell lines and xenograft orthotopic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. A pilot study of this compound/vinblastine therapy for canine transitional cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic properties of this compound phosphate (Palladia, SU11654), a novel tyrosine kinase inhibitor, in laboratory dogs and dogs with mast cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of the adverse event profile and pharmacodynamics of this compound phosphate administered to dogs with solid tumors at doses below the maximum tolerated dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Transcriptome of Two Canine Prostate Cancer Cells Treated With this compound Phosphate Reveals Distinct Antitumor Profiles Associated With the PDGFR Pathway [frontiersin.org]

- 15. Characterization of receptor tyrosine kinase activation and biological activity of this compound phosphate in canine urothelial carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Development of an in vitro model of acquired resistance to this compound phosphate (Palladia®) in canine mast cell tumor - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Odyssey of Toceranib: An In-depth Guide to Uptake and Intracellular Localization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toceranib (Palladia®), a multi-targeted receptor tyrosine kinase (RTK) inhibitor, has become a cornerstone in veterinary oncology. Its therapeutic efficacy is intrinsically linked to its ability to reach and engage with its intracellular targets. This technical guide provides a comprehensive overview of the cellular uptake and intracellular localization of this compound. While direct experimental data on the specific cellular uptake mechanisms of this compound are not extensively available in the current literature, this guide elucidates the probable pathways based on its physicochemical properties and the known behavior of other small molecule tyrosine kinase inhibitors. Furthermore, we present detailed experimental protocols for key assays that can be employed to investigate these processes, and we visualize the critical signaling pathways affected by this compound's intracellular activity.

Cellular Uptake of this compound: A Mechanistic Overview

The journey of this compound from the extracellular environment to its intracellular targets is a critical determinant of its bioactivity. The primary mechanism of cellular entry for many small molecule tyrosine kinase inhibitors, including likely this compound, is passive diffusion across the plasma membrane. This process is governed by the drug's physicochemical properties, such as its lipophilicity and molecular size, allowing it to traverse the lipid bilayer.

The Role of Physicochemical Properties

This compound's chemical structure suggests it is a lipophilic molecule, a characteristic that facilitates its passage through the cell membrane. Key properties that influence this process include:

| Property | Value/Prediction | Implication for Cellular Uptake |

| Molecular Weight | 396.466 g/mol [1] | Within the range typical for orally bioavailable small molecule drugs that can diffuse across cell membranes. |

| logP (Octanol-Water Partition Coefficient) | 2.4 (Computed)[2] | Indicates good lipophilicity, favoring partitioning into the lipid bilayer of the cell membrane. |

| pKa (Acid Dissociation Constant) | Basic pKa predicted to be in the range of 6.5-11 | As a weak base, the ionization state of this compound is pH-dependent. The un-ionized form is more lipid-soluble and can more readily cross the cell membrane. |

Potential for Lysosomotropism

A significant aspect of the intracellular journey of many lipophilic, weakly basic drugs is their accumulation in acidic organelles, a phenomenon known as lysosomotropism or "lysosomal trapping". Lysosomes maintain an internal pH of approximately 4.5-5.0. Weakly basic compounds like this compound can become protonated and trapped within these acidic compartments.[3][4][5] This can lead to a high intracellular concentration of the drug, potentially creating a reservoir that can be slowly released into the cytoplasm to engage with its targets. However, it can also limit the amount of free drug available to interact with targets in other cellular compartments.[6]

While direct experimental evidence for this compound's lysosomotropism is not currently published, its chemical properties (a calculated logP > 2 and a predicted basic pKa) strongly suggest a high propensity for this phenomenon.[3]

Interaction with ABC Transporters

ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), are efflux pumps that can actively transport a wide range of substrates out of the cell. Several tyrosine kinase inhibitors have been shown to be substrates and/or inhibitors of these transporters.[7] This interaction can be a mechanism of acquired drug resistance, as overexpression of P-gp can lead to reduced intracellular accumulation of the drug.[7][8] Studies on this compound-resistant cell lines have investigated the role of P-gp, although significant overexpression was not always observed, suggesting other resistance mechanisms may be more prominent.[7][8]

Intracellular Localization and Target Engagement

Once inside the cell, this compound must localize to the appropriate compartments to inhibit its targets: the receptor tyrosine kinases VEGFR2, PDGFRα/β, and KIT. These receptors are typically found on the cell surface and within endosomal compartments following ligand-induced internalization. This compound, being a competitive inhibitor of the ATP-binding site, acts on the intracellular kinase domain of these receptors.

The primary sites of this compound's action are therefore the cytoplasm and the membranes of intracellular vesicles where the kinase domains of its target receptors are accessible. As discussed, a significant portion of intracellular this compound may be sequestered in lysosomes .

Experimental Protocols for Studying Cellular Uptake and Localization

To facilitate further research into the cellular pharmacology of this compound, this section provides detailed methodologies for key experiments.

Quantification of Intracellular this compound Concentration by LC-MS/MS

This protocol provides a direct and highly sensitive method to determine the intracellular concentration of this compound.

Objective: To quantify the amount of this compound that has accumulated within cells.

Materials:

-

Cell culture reagents and the cell line of interest

-

This compound

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer)

-

BCA protein assay kit

-

Acetonitrile with an internal standard (e.g., a deuterated analog of this compound)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Protocol:

-

Seed cells in a multi-well plate and allow them to adhere and grow to a desired confluency.

-

Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

-

Aspirate the medium and wash the cells twice with ice-cold PBS to remove any extracellular drug.

-

Lyse the cells by adding a specific volume of lysis buffer and incubate on ice.

-

Scrape the cells and collect the lysate.

-

Determine the protein concentration of a small aliquot of the lysate using a BCA assay.

-

To the remaining lysate, add three volumes of ice-cold acetonitrile containing a known concentration of the internal standard to precipitate proteins and extract the drug.

-

Centrifuge the samples to pellet the precipitated protein.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

Analyze the samples using a validated LC-MS/MS method to determine the concentration of this compound.

-

Normalize the amount of this compound to the protein concentration of the cell lysate to express the intracellular concentration (e.g., in ng of this compound/mg of protein).

Lysosomal Trapping Assay (Indirect Method)

This assay indirectly assesses the potential for a compound to be sequestered in lysosomes by measuring its ability to displace a fluorescent lysosomotropic probe.[3][4][5][9]

Objective: To determine if this compound exhibits lysosomotropic properties.

Materials:

-

HepG2 cells (or other suitable cell line)

-

Cell culture medium

-

This compound

-

LysoTracker Red DND-99 (or similar fluorescent lysosomal probe)

-

Positive control (e.g., chloroquine)

-

Negative control (e.g., piroxicam)

-

High-content imaging system

Protocol:

-

Seed HepG2 cells in a 96-well imaging plate and allow them to adhere overnight.

-

Prepare a serial dilution of this compound, the positive control, and the negative control in the cell culture medium.

-

Add the compounds to the cells and incubate for a specified time (e.g., 4 hours).

-

During the final 30-60 minutes of the incubation, add LysoTracker Red to the wells at a final concentration of 50-100 nM.

-

Wash the cells with PBS.

-

Acquire images of the cells using a high-content imaging system, capturing the fluorescence of LysoTracker Red.

-

Analyze the images to quantify the intensity of LysoTracker Red fluorescence within the lysosomes on a per-cell basis.

-

A dose-dependent decrease in LysoTracker Red fluorescence in the presence of this compound indicates competitive displacement and suggests lysosomotropism.

P-glycoprotein (P-gp) Efflux Assay using Rhodamine 123

This functional assay determines if a compound can inhibit the efflux activity of the P-gp transporter.[10][11][12][13][14]

Objective: To assess if this compound interacts with and potentially inhibits the P-gp efflux pump.

Materials:

-

A cell line with high P-gp expression (e.g., MCF7/ADR) and its parental P-gp-negative cell line (e.g., MCF7)

-

Cell culture medium

-

Rhodamine 123 (a fluorescent P-gp substrate)

-

This compound

-

Positive control inhibitor (e.g., verapamil)

-

Flow cytometer

Protocol:

-

Harvest and resuspend the cells in the culture medium.

-

Incubate the cells with various concentrations of this compound or the positive control for a short period (e.g., 30 minutes) at 37°C.

-

Add Rhodamine 123 to the cell suspension at a final concentration of ~1 µM and incubate for a further 30-60 minutes at 37°C to allow for uptake.

-

Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

-

Resuspend the cells in fresh, pre-warmed medium (containing the respective concentrations of this compound or control) and incubate for an efflux period (e.g., 1-2 hours) at 37°C.

-

After the efflux period, wash the cells again with ice-cold PBS.

-

Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.

-

An increase in Rhodamine 123 fluorescence in the P-gp expressing cells treated with this compound, compared to untreated cells, indicates inhibition of P-gp-mediated efflux.

Signaling Pathways Modulated by Intracellular this compound

This compound's therapeutic effects are a direct consequence of its ability to inhibit the kinase activity of VEGFR2, PDGFR, and KIT. Below are graphical representations of these signaling pathways, highlighting the point of inhibition by this compound.

Caption: VEGFR2 Signaling Pathway Inhibition by this compound.

Caption: PDGFR Signaling Pathway Inhibition by this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C22H25FN4O2 | CID 5329106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lysosomal Trapping | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 4. evotec.com [evotec.com]

- 5. xenotech.com [xenotech.com]

- 6. criver.com [criver.com]

- 7. medsciencebiopharma.com [medsciencebiopharma.com]

- 8. dash.harvard.edu [dash.harvard.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Western Blot Analysis of Toceranib's Effect on KIT Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toceranib phosphate (Palladia®) is a multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant therapeutic activity against various cancers, most notably canine mast cell tumors.[1][2] Its mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of several RTKs, including KIT, Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[3] In many mast cell tumors, activating mutations in the c-kit proto-oncogene lead to constitutive, ligand-independent phosphorylation (activation) of the KIT receptor.[4][5] This aberrant signaling drives uncontrolled cell proliferation and survival. This compound effectively blocks this constitutive KIT phosphorylation, leading to cell cycle arrest and apoptosis in sensitive tumor cells.[6][7]

Western blotting is a fundamental technique to elucidate the molecular effects of drugs like this compound. By using antibodies specific to both the total and the phosphorylated forms of a target protein, researchers can quantify the extent of target engagement and downstream signaling inhibition. This document provides detailed protocols for performing Western blot analysis to assess the impact of this compound on KIT phosphorylation in relevant cell lines.

Data Presentation

The following tables summarize quantitative data on the efficacy of this compound in inhibiting KIT phosphorylation and cell proliferation.

Table 1: In Vitro Efficacy of this compound on Cell Proliferation

| Cell Line | Description | This compound IC50 (Proliferation) | Reference |

| C2 | Canine mastocytoma, treatment-naïve, activating c-kit mutation | < 10 nM | [1][2][4] |

| TR1, TR2, TR3 | This compound-resistant C2 sublines | > 1,000 nM | [2][4][8] |

Table 2: In Vitro Efficacy of this compound on KIT Phosphorylation

| Cell Line | Description | This compound IC50 (KIT Phosphorylation) | Reference |

| C2 | Canine mastocytoma, treatment-naïve, activating c-kit mutation | < 10 nM | [1][2][5] |

| TR1, TR2, TR3 | This compound-resistant C2 sublines | Significantly less inhibited compared to C2 cells | [2][4][5] |

Table 3: Kinase Inhibitory Activity of this compound

| Kinase | Ki | Reference |

| PDGFRβ | 5 nM | [9][10][11] |

| Flk-1/KDR (VEGFR2) | 6 nM | [9][10][11] |

Signaling Pathway and Mechanism of Action

This compound functions by directly interfering with the catalytic activity of the KIT receptor tyrosine kinase. The diagram below illustrates the KIT signaling pathway and the point of inhibition by this compound.

Experimental Workflow

The following diagram outlines the key steps involved in the Western blot analysis of KIT phosphorylation in response to this compound treatment.

Experimental Protocols

Protocol 1: Cell Lysis for Kinase Analysis

This protocol is designed to efficiently lyse cells while preserving the phosphorylation state of proteins like KIT.

Materials:

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA.

-

Protease Inhibitor Cocktail (e.g., Roche cOmplete™)

-

Phosphatase Inhibitor Cocktail (e.g., Sigma-Aldrich PhosSTOP™) or individual inhibitors (1 mM Na₃VO₄, 10 mM NaF)

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

Procedure:

-

Culture cells (e.g., canine C2 mastocytoma cells) to 80-90% confluency.

-

Treat cells with the desired concentrations of this compound (e.g., 0-100 nM) for the specified duration (e.g., 24 hours).

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Prepare the complete lysis buffer by adding protease and phosphatase inhibitors to the cell lysis buffer immediately before use.

-

Add an appropriate volume of complete lysis buffer to the culture dish (e.g., 500 µL for a 10 cm dish).

-

Incubate on ice for 15 minutes.

-

Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

The lysate can be used immediately or stored at -80°C.

Protocol 2: Immunoprecipitation of KIT (Optional)

This protocol can be used to enrich for KIT protein prior to Western blot analysis, which can be particularly useful for samples with low KIT expression.

Materials:

-

Cell lysate (from Protocol 1)

-

Anti-KIT antibody (for immunoprecipitation)

-

Protein A/G agarose or magnetic beads

-

Wash Buffer (e.g., Cell Lysis Buffer without inhibitors)

-

Elution Buffer (e.g., 2x Laemmli sample buffer)

Procedure:

-

Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C with gentle rotation.

-

Centrifuge and transfer the supernatant to a new tube.

-

Add the anti-KIT antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three to five times with ice-cold Wash Buffer.

-

After the final wash, remove all supernatant and resuspend the beads in 2x Laemmli sample buffer.

-

Boil the samples for 5-10 minutes to elute and denature the proteins.

-

Centrifuge to pellet the beads and collect the supernatant for Western blot analysis.

Protocol 3: Western Blotting for Phospho-KIT and Total KIT

Materials:

-

Protein lysate or immunoprecipitated sample

-

SDS-PAGE gels (e.g., 6% acrylamide for KIT)

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST (recommended for phospho-proteins)

-

Primary Antibodies:

-

Rabbit anti-phospho-KIT (e.g., targeting Tyr719)

-

Rabbit or mouse anti-total-KIT

-

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

SDS-PAGE: Load equal amounts of protein (20-50 µg of total lysate or the entire immunoprecipitated sample) onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane according to standard protocols.

-

Blocking: Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-KIT) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Recommended starting dilution is 1:1000, but should be optimized.

-

Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST (e.g., 1:5000) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.

-

Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.

-

Stripping and Reprobing (Optional): To detect total KIT on the same membrane, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer. After stripping, the membrane should be washed thoroughly, re-blocked, and then incubated with the anti-total-KIT primary antibody, followed by the appropriate secondary antibody and detection steps.

Logical Relationship of this compound's Action

The diagram below illustrates the logical flow of this compound's effect on KIT-driven cancer cells.

References

- 1. A protocol for stripping and reprobing of Western blots originally developed with colorimetric substrate TMB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. abcam.com [abcam.com]

- 3. home.sandiego.edu [home.sandiego.edu]

- 4. bostonbioproducts.com [bostonbioproducts.com]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. bostonbioproducts.com [bostonbioproducts.com]

- 8. pubcompare.ai [pubcompare.ai]

- 9. This compound | VEGFR | PDGFR | c-Kit | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. universalbiologicals.com [universalbiologicals.com]

Application Notes and Protocols for Establishing a Toceranib-Resistant Cell Line Model In Vitro

Introduction

Toceranib phosphate (Palladia®) is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of various cancers, particularly mast cell tumors in dogs.[1][2][3][4] It primarily targets KIT, a key RTK involved in cell proliferation and survival.[1][5] However, as with many targeted therapies, acquired resistance to this compound is a significant clinical challenge, limiting its long-term efficacy.[1][2][3][4] The development of in vitro this compound-resistant cell line models is crucial for investigating the molecular mechanisms of resistance and for the preclinical evaluation of novel therapeutic strategies to overcome it.[1][6]

These application notes provide a detailed protocol for establishing and characterizing a this compound-resistant cancer cell line in vitro using a dose-escalation method. This method involves the chronic exposure of a parental, this compound-sensitive cell line to gradually increasing concentrations of the drug, selecting for a population of cells that can proliferate in the presence of high concentrations of this compound.[1][6][7][8]

Key Principles

The establishment of a drug-resistant cell line through dose escalation is based on the principle of selective pressure. Most cancer cells will be killed by the initial drug treatment; however, a small subpopulation may survive due to pre-existing or newly acquired resistance mechanisms. By gradually increasing the drug concentration, these resistant cells are selected for and expanded, resulting in a homogenous population of drug-resistant cells.[6][8]

Applications

-

Mechanism of Resistance Studies: Elucidate the molecular mechanisms underlying this compound resistance, such as secondary mutations in the target kinase, activation of bypass signaling pathways, or increased drug efflux.[1][9]

-

Drug Discovery: Screen for novel compounds or drug combinations that can overcome this compound resistance.[1]

-

Biomarker Identification: Identify potential biomarkers that can predict the development of resistance to this compound.

-

Preclinical Modeling: Provide a platform for the preclinical evaluation of therapeutic strategies aimed at preventing or reversing this compound resistance.

Experimental Protocols

Materials

-

This compound-sensitive parental cancer cell line (e.g., C2 canine mastocytoma cell line with a c-kit activating mutation).[1]

-

Complete cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound phosphate (Palladia®).

-

Dimethyl sulfoxide (DMSO) for stock solution preparation.

-

Cell culture flasks, plates, and other necessary consumables.

-